molecular formula C30H33ClN2O3 B1253308 2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride CAS No. 6441-84-5

2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride

Cat. No.: B1253308
CAS No.: 6441-84-5
M. Wt: 505 g/mol
InChI Key: QDJBQLCGQZTYIE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride is a chemical compound known for its vibrant violet color. It is commonly referred to as a cationic dye and is used in various applications, particularly in the textile industry for dyeing acrylic fibers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride involves the condensation of 1,3,3-trimethyl-2-methyleneindoline-5-carboxylic acid methyl ester with 4-(N-methyl-4-ethoxy)benzaldehyde in an acidic medium. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. After the reaction, the product is filtered, dried, and pulverized to obtain the final dye powder .

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride involves its interaction with specific molecular targets. The compound binds to nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function. This binding is facilitated by the positively charged indolium moiety, which interacts with negatively charged sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride is unique due to its specific chemical structure, which imparts distinct color properties and reactivity. Its ability to form stable complexes with various substrates makes it particularly valuable in both research and industrial applications .

Properties

CAS No.

6441-84-5

Molecular Formula

C30H33ClN2O3

Molecular Weight

505 g/mol

IUPAC Name

methyl 2-[(E)-2-[4-(4-ethoxy-N-methylanilino)phenyl]ethenyl]-1,3,3-trimethylindol-1-ium-5-carboxylate;chloride

InChI

InChI=1S/C30H33N2O3.ClH/c1-7-35-25-16-14-24(15-17-25)31(4)23-12-8-21(9-13-23)10-19-28-30(2,3)26-20-22(29(33)34-6)11-18-27(26)32(28)5;/h8-20H,7H2,1-6H3;1H/q+1;/p-1

InChI Key

QDJBQLCGQZTYIE-UHFFFAOYSA-M

SMILES

CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)C(=O)OC)C.[Cl-]

Isomeric SMILES

CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)C(=O)OC)C.[Cl-]

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)C(=O)OC)C.[Cl-]

Key on ui other cas no.

6441-84-5
61703-04-6

Related CAS

83949-64-8 (phosphate)

Synonyms

2-(4-(N-methyl-p-phenetidinyl)phenyl)ethenyl-6-methoxycarbonyl-1,3,3-trimethyl-3H-indolium chloride
polymethine
violet polymethine dye
VPM chloride
VPM chloride phosphate

Origin of Product

United States

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